Boc-d-beta-hophe(2-cf3)-oh
Description
Boc-D-β-HoPhe(2-CF3)-OH is a synthetic amino acid derivative featuring a β-homophenylalanine (β-HoPhe) backbone with a trifluoromethyl (-CF₃) substituent at the 2-position of the phenyl ring. The tert-butoxycarbonyl (Boc) group serves as a nitrogen-protecting agent, commonly employed in peptide synthesis to shield the amino group during coupling reactions. This compound is structurally tailored to influence peptide conformation, stability, and interactions due to the electron-withdrawing -CF₃ group, which enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-11(9-13(21)22)8-10-6-4-5-7-12(10)16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJFIZXCXGBMPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
®-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for deprotection, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation may produce corresponding oxides .
Scientific Research Applications
Chemistry
In chemistry, ®-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. The Boc group provides a temporary protection for the amino group, allowing for selective reactions in biological systems .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethyl group is known to enhance the biological activity of pharmaceutical compounds .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for various applications, including the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of ®-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid involves its interaction with specific molecular targets. The Boc group provides protection during reactions, allowing for selective modifications. The trifluoromethyl group enhances the compound’s stability and reactivity, making it effective in various chemical and biological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares Boc-D-β-HoPhe(2-CF3)-OH with two structurally related compounds:
Key Observations:
- Protecting Groups : Boc and Fmoc groups are both acid-labile but differ in cleavage conditions. Boc requires strong acids (e.g., TFA), while Fmoc is removed under mild basic conditions (e.g., piperidine), making Fmoc preferable for solid-phase peptide synthesis .
- Substituent Effects : The 2-CF₃ group in Boc-D-β-HoPhe(2-CF3)-OH and its Fmoc analog increases electron withdrawal and steric hindrance compared to the 3-Cl substituent in H-β-HoPhe(3-Cl)-OH·HCl. This alters reactivity in coupling reactions and peptide backbone conformation .
- Stability : The HCl salt form of H-β-HoPhe(3-Cl)-OH·HCl enhances solubility in aqueous systems but necessitates strict storage conditions to prevent degradation .
Research Findings
- Fluorinated Analogs : The -CF₃ group in Boc/Fmoc-β-HoPhe(2-CF3)-OH derivatives significantly increases lipophilicity (logP > 3.5 predicted), enhancing membrane permeability compared to chlorinated analogs (logP ~2.8 for H-β-HoPhe(3-Cl)-OH·HCl) .
- Stereochemical Impact : The D-configuration in Boc-D-β-HoPhe(2-CF3)-OH may confer resistance to enzymatic degradation, a feature critical for therapeutic peptides.
Biological Activity
Boc-d-beta-hophe(2-cf3)-oh, a compound featuring a trifluoromethyl group, has garnered attention in the field of medicinal chemistry due to its enhanced biological activity compared to its non-fluorinated counterparts. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl (CF3) substituent on the aromatic ring. The trifluoromethyl group is known to significantly enhance the stability and reactivity of compounds, which can lead to improved biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets. The Boc group protects the amine during synthesis, allowing for selective modifications that can enhance pharmacological properties. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, which are crucial for drug-like characteristics.
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor activity. For instance, a study reported that various structural modifications led to compounds with IC50 values in the low micromolar range against different cancer cell lines, including HeLa and HepG2 cells. These compounds induced apoptosis through mitochondrial pathways and cell cycle arrest in the G1 phase .
Antibacterial Properties
This compound has also been evaluated for its antibacterial properties. Research indicates that compounds with similar structures exhibit potent inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, derivatives showed minimum inhibitory concentrations (MIC) as low as 1.6 μg/mL against Staphylococcus aureus .
Research Findings and Case Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 7.76 ± 0.98 | Induces apoptosis via mitochondrial pathway |
| Study B | HepG2 | 1.79 ± 0.43 | Cell cycle arrest in G1 phase |
| Study C | S. aureus | 1.6 | Inhibition of bacterial growth |
Case Study: Anticancer Potential
A notable case study investigated the anticancer potential of this compound derivatives on HepG2 cells. The study utilized flow cytometry to analyze apoptosis rates and found that certain modifications led to increased apoptotic cell populations, suggesting that these compounds could be developed as therapeutic agents for liver cancer treatment .
Case Study: Antibacterial Efficacy
Another case study focused on the antibacterial efficacy of this compound against various pathogens. The results indicated that specific derivatives not only inhibited bacterial growth but also exhibited low toxicity towards mammalian cells, highlighting their potential for therapeutic applications in treating bacterial infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
